3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a carboxamide group at the 8th position and a methyl group at the 3rd position.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C8H8N4O/c1-5-10-11-8-6(7(9)13)3-2-4-12(5)8/h2-4H,1H3,(H2,9,13) |
InChI Key |
BTUBTPNCPKNZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves the use of enaminonitriles and benzohydrazides. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where different substituents can replace the existing groups on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
